molecular formula C13H16F2O2 B7941579 3,5-Difluoro-4-(hexyloxy)benzaldehyde

3,5-Difluoro-4-(hexyloxy)benzaldehyde

Cat. No.: B7941579
M. Wt: 242.26 g/mol
InChI Key: NXTIAMVHBRLVCU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(hexyloxy)benzaldehyde is a fluorinated benzaldehyde derivative featuring a hexyloxy substituent at the para position and fluorine atoms at the meta positions.

Properties

IUPAC Name

3,5-difluoro-4-hexoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-2-3-4-5-6-17-13-11(14)7-10(9-16)8-12(13)15/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTIAMVHBRLVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 4-Hydroxybenzaldehyde

The synthesis begins with 4-hydroxybenzaldehyde , which undergoes nitration at positions 3 and 5 due to the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. Using a mixture of concentrated nitric and sulfuric acids at 0–5°C, 3,5-dinitro-4-hydroxybenzaldehyde is obtained in ~85% yield.

Reduction to Diamine Intermediate

Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol reduces the nitro groups to amines, yielding 3,5-diamino-4-hydroxybenzaldehyde . This step proceeds quantitatively under 50 psi H₂ at 25°C.

Diazotization and Fluorination

The diamine intermediate is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at -5°C to form diazonium salts. Subsequent decomposition with tetrafluoroboric acid (HBF₄) replaces the amino groups with fluorine atoms via the Schiemann reaction, producing 3,5-difluoro-4-hydroxybenzaldehyde in 70–75% yield.

Alkylation with Hexyl Bromide

The hydroxyl group at position 4 is alkylated using hexyl bromide under phase-transfer conditions. A mixture of potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TBAB), and dimethylformamide (DMF) at 80°C for 12 hours affords the final product in 90% yield.

Reaction Scheme:

  • 4-HydroxybenzaldehydeHNO3,H2SO405C3,5-Dinitro-4-hydroxybenzaldehyde\text{4-Hydroxybenzaldehyde} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{0-5^\circ\text{C}} \text{3,5-Dinitro-4-hydroxybenzaldehyde}

  • Pd/C, H2Ethanol3,5-Diamino-4-hydroxybenzaldehyde\xrightarrow[\text{Pd/C, H}_2]{\text{Ethanol}} \text{3,5-Diamino-4-hydroxybenzaldehyde}

  • NaNO2,HCl,HBF45C3,5-Difluoro-4-hydroxybenzaldehyde\xrightarrow[\text{NaNO}_2, \text{HCl}, \text{HBF}_4]{-5^\circ\text{C}} \text{3,5-Difluoro-4-hydroxybenzaldehyde}

  • Hexyl Br, K2CO3,TBABDMF, 80C3,5-Difluoro-4-(hexyloxy)benzaldehyde\xrightarrow[\text{Hexyl Br, K}_2\text{CO}_3, \text{TBAB}]{\text{DMF, 80}^\circ\text{C}} \text{this compound}

Method 2: Direct Fluorination of 4-Hexyloxybenzaldehyde

Synthesis of 4-Hexyloxybenzaldehyde

4-Hydroxybenzaldehyde is alkylated with hexyl bromide under conditions similar to Method 1, yielding 4-hexyloxybenzaldehyde in 88% yield.

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at positions 3 and 5. In acetonitrile at 60°C, this two-step fluorination achieves 65–70% yield. The aldehyde group directs fluorination meta to itself, ensuring regioselectivity.

Advantages:

  • Avoids multi-step nitro reductions.

  • Compatible with continuous-flow systems for scale-up.

Limitations:

  • Requires strict temperature control to prevent over-fluorination.

Method 3: Nucleophilic Aromatic Substitution of 4-Bromo-3,5-difluorobenzaldehyde

Bromination of 3,5-Difluorobenzaldehyde

3,5-Difluorobenzaldehyde (synthesized via oxidation of 3,5-difluorotoluene) undergoes bromination at position 4 using bromine (Br₂) in acetic acid. The product, 4-bromo-3,5-difluorobenzaldehyde , is isolated in 80% yield.

Ullmann-Type Alkoxylation

A copper-catalyzed coupling with hexanol replaces the bromine atom with a hexyloxy group. Using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C, the reaction achieves 75% yield.

Key Reaction Parameters:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMSO

  • Temperature: 120°C

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Total Steps 423
Overall Yield ~55%~60%~50%
Key Advantage High regioselectivityFewer stepsScalable bromination
Key Limitation Multi-step reductionModerate fluorination yieldHigh-temperature coupling

Cost Analysis:

  • Method 1 incurs higher costs due to Pd/C and fluorination reagents.

  • Method 3’s copper catalysts are cost-effective but require rigorous purification.

Industrial-Scale Considerations and Process Optimization

Continuous-Flow Oxidation

Adapting the tubular reactor system from, 3,5-difluorotoluene is oxidized to 3,5-difluorobenzaldehyde using hydrogen peroxide (H₂O₂) and cobalt-molybdenum catalysts in acetic acid. This continuous process reduces reaction time from 24 hours (batch) to 2 hours, achieving 95% conversion.

Phase-Transfer Alkylation

As demonstrated in, alkylation with hexyl bromide under phase-transfer conditions (e.g., cetyltrimethylammonium chloride) enhances reaction rates and yields. This method is ideal for large-scale production due to minimal solvent waste and easy separation.

Optimized Conditions:

  • Catalyst: Cetyltrimethylammonium chloride (5 mol%)

  • Solvent: Toluene-water biphasic system

  • Temperature: 50°C

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(hexyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 3,5-Difluoro-4-(hexyloxy)benzoic acid.

    Reduction: 3,5-Difluoro-4-(hexyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3,5-Difluoro-4-(hexyloxy)benzaldehyde is being investigated for its potential as a pharmacological agent due to its unique chemical structure.

Biological Activities :

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effective inhibition at low concentrations.
  • Antiproliferative Effects : In vitro assays on human cancer cell lines (e.g., HeLa) have shown that this compound can reduce cell viability significantly, indicating potential anticancer properties. IC50 values around 200 µg/mL suggest moderate potency against these cell lines.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of specialized coatings and polymers.

Applications in Coatings :

  • The presence of fluorine atoms enhances hydrophobicity and chemical resistance, making it ideal for protective coatings in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various difluorophenyl derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Antiproliferative Effects

In vitro assays using human cancer cell lines (HeLa and A549) revealed that this compound reduces cell viability significantly. The results indicated its potential as an anticancer agent, with IC50 values reported at approximately 200 µg/mL for HeLa cells.

Comparative Analysis of Derivatives

Compound NameStructureBiological Activity
This CompoundStructureAntimicrobial, Anticancer
(3-Fluoro-2-(heptyloxy)phenyl)methanolStructureReduced antimicrobial activity
(3,5-Difluoro-2-(octyloxy)phenyl)methanolStructureEnhanced anticancer efficacy

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(hexyloxy)benzaldehyde largely depends on its chemical reactivity and the specific context in which it is used. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares 3,5-Difluoro-4-(hexyloxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Differences
3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde -CF₃O at C4, -F at C3/C5 Trifluoromethoxy (stronger electron-withdrawing) vs. hexyloxy (electron-donating/lipophilic)
4-Isobutoxy-3,5-difluorobenzaldehyde Branched isobutoxy (-OCH₂CH(CH₂)₂) at C4 Shorter, branched alkoxy chain vs. linear hexyloxy
3,5-Difluoro-4-(methylthio)benzaldehyde -SCH₃ at C4 Thioether vs. ether linkage; sulfur’s polarizability
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) -OCH₃ at C3/C5, -OH at C4 Methoxy/hydroxy vs. fluoro/hexyloxy; altered acidity

Key Observations :

  • Electron Effects: Fluorine atoms enhance electrophilicity at the aldehyde group, aiding in condensation reactions (e.g., Schiff base formation) .
  • Lipophilicity: The hexyloxy chain enhances solubility in nonpolar solvents compared to shorter alkoxy or polar substituents (e.g., -OH, -OCH₃) .
  • Steric Hindrance : Branched isobutoxy (vs. linear hexyloxy) may reduce reactivity in sterically demanding reactions .
Physicochemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Solubility
This compound ~242.2 Not reported ~3.5 Soluble in THF, DCM, ethanol
3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde 242.1 Not reported ~2.8 Soluble in DMSO, acetone
Syringaldehyde 182.2 285–290 1.2 Soluble in methanol, ethyl acetate
4-(Difluoromethoxy)-3-methoxybenzaldehyde 188.1 250–255 ~1.5 Soluble in DMF, chloroform

Key Trends :

  • Lipophilicity : Hexyloxy derivatives exhibit higher LogP values than methoxy or hydroxy analogues, favoring membrane permeability in drug design .
  • Solubility : Polar substituents (e.g., -OH, -OCH₃) increase water solubility, while fluorinated alkoxy groups enhance organic solvent compatibility .

Biological Activity

3,5-Difluoro-4-(hexyloxy)benzaldehyde is a synthetic organic compound with potential applications in various biological and medicinal fields. Its unique structure, characterized by the presence of fluorine atoms and a hexyloxy group, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C13H16F2O2
  • Molecular Weight : 240.27 g/mol
  • CAS Number : 1443343-64-3

The compound features a benzaldehyde moiety substituted with two fluorine atoms at the 3 and 5 positions and a hexyloxy group at the para position, which may influence its lipophilicity and interaction with biological membranes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of fluorine atoms often enhances the lipophilicity and bioactivity of organic compounds, potentially leading to improved efficacy against various pathogens.

Cytotoxicity and Cancer Research

Research has shown that fluorinated benzaldehydes can induce apoptosis in cancer cell lines. For instance, derivatives of benzaldehyde have been reported to inhibit cell proliferation in breast cancer models through mechanisms involving oxidative stress and mitochondrial dysfunction. The specific cytotoxic effects of this compound on different cancer cell lines warrant further investigation.

Enzyme Inhibition

Enzymatic assays suggest that this compound may act as an inhibitor for certain kinases involved in cancer progression. Kinase inhibitors are crucial in developing targeted therapies for cancers characterized by aberrant signaling pathways. Preliminary findings indicate that this compound could modulate kinase activity, thus impacting cell signaling pathways associated with proliferation and survival.

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Cell Membranes : The hydrophobic nature of the hexyloxy group may facilitate membrane penetration, allowing the compound to reach intracellular targets.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Targeting Specific Receptors : The compound may interact with specific cellular receptors or enzymes, altering their activity and influencing downstream signaling pathways.

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant inhibition against S. aureus
CytotoxicityInduces apoptosis in MCF-7 cells
Kinase InhibitionModulates activity of ERK1/2

Case Studies

  • Cytotoxicity Assay on Breast Cancer Cells :
    • Objective : To determine the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours. Cell viability was assessed using an MTT assay.
    • Results : A dose-dependent decrease in cell viability was observed, indicating potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Testing :
    • Objective : To evaluate the antimicrobial properties against Gram-positive bacteria.
    • Methodology : The compound was tested using disk diffusion methods against various bacterial strains.
    • Results : The compound exhibited significant zones of inhibition compared to control groups, suggesting strong antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,5-Difluoro-4-(hexyloxy)benzaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves refluxing 3,5-difluoro-4-hydroxybenzaldehyde with hexyl bromide in a polar aprotic solvent (e.g., DMSO) under inert atmosphere for 15–18 hours. After reflux, the mixture is cooled, poured into ice water, and stirred for 12 hours. The product is filtered, dried, and crystallized using a water-ethanol mixture, yielding ~58% under optimized conditions . Purification via reduced-pressure distillation or column chromatography may enhance purity.

Q. How can HPLC and GC-MS be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor retention times against a reference standard. Ensure baseline separation of impurities (e.g., unreacted starting materials) by adjusting gradient elution .
  • GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Program the oven from 50°C (2 min) to 280°C at 10°C/min. Key MS fragments for identification include m/z corresponding to the aldehyde group (M⁺–CHO) and fluorine-substituted aromatic ions. Compare fragmentation patterns with spectral libraries .

Q. What purification techniques are most effective for removing by-products like residual hexyl bromide?

  • Methodological Answer :

  • Crystallization : Use a 1:3 ethanol-water mixture to precipitate the product while leaving hydrophobic by-products in solution.
  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate (8:2) eluent. Monitor fractions via TLC (Rf ~0.4 in hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The fluorine atoms at the 3,5-positions activate the aromatic ring by withdrawing electron density, facilitating NAS at the 4-position. Kinetic studies using Hammett plots (σₚ values) can quantify this effect. Compare reaction rates with non-fluorinated analogs (e.g., 4-hydroxybenzaldehyde) to isolate substituent contributions. DFT calculations (e.g., B3LYP/6-31G*) may predict transition-state geometries and charge distribution .

Q. What strategies resolve discrepancies between theoretical and observed spectral data (e.g., NMR, IR)?

  • Methodological Answer :

  • NMR : For unexpected splitting patterns (e.g., J-coupling between fluorine and aldehyde protons), perform ¹⁹F-¹H heteronuclear correlation spectroscopy (HOESY) to confirm spatial proximity.
  • IR : If aldehyde C=O stretches (expected ~1700 cm⁻¹) are obscured by O-H bands, derivatize the compound with 2,4-dinitrophenylhydrazine to form a hydrazone, shifting the C=O stretch to ~1600 cm⁻¹ .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor weight loss events between 150–200°C, correlating with decomposition of the hexyloxy chain.
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Quantify degradation products via UPLC-MS/MS. Hydrolysis of the ether bond is expected under strongly acidic/basic conditions .

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer : The aldehyde group can act as a ligand for transition metals (e.g., Ce³⁺, Fe³⁺). To construct MOFs, react the compound with Ce(NO₃)₃·6H₂O in DMF at 120°C for 48 hours. Characterize porosity via BET surface area analysis (typical N₂ adsorption at 77 K). MOFs derived from fluorinated aldehydes often exhibit enhanced thermal stability and catalytic activity in oxidation reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s synthetic yield (e.g., 58% vs. 65% in similar reactions)?

  • Methodological Answer :

  • Parameter Optimization : Vary reaction time (15–24 hours), solvent (DMSO vs. DMF), and stoichiometry (1:1.2 aldehyde:alkylating agent). Use design of experiments (DoE) to identify critical factors.
  • By-Product Analysis : Characterize side products (e.g., dialkylated derivatives) via HRMS. Adjust reaction conditions to suppress competing pathways .

Application in Drug Development

Q. What pharmacokinetic advantages does the hexyloxy chain confer compared to shorter alkoxy groups?

  • Methodological Answer : The hexyloxy group enhances lipophilicity (logP ~3.5 vs. ~2.0 for methoxy), improving blood-brain barrier penetration. Assess via in vitro PAMPA-BBB assay. Compare metabolic stability in liver microsomes; longer chains resist CYP450-mediated oxidation better than shorter analogs .

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